2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones. It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole.
2-Amino-6-methoxybenzothiazole undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr2 to yield 2-bromo-6-methoxybenzothiazole.
2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 1747-60-0
VCID: VC21069180
InChI: InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
SMILES: COC1=CC2=C(C=C1)N=C(S2)N
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol

2-Amino-6-methoxybenzothiazole

CAS No.: 1747-60-0

Cat. No.: VC21069180

Molecular Formula: C8H8N2OS

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-methoxybenzothiazole - 1747-60-0

Specification

Description 2-Amino-6-methoxybenzothiazole is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones. It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole.
2-Amino-6-methoxybenzothiazole undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr2 to yield 2-bromo-6-methoxybenzothiazole.
2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992)
CAS No. 1747-60-0
Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
IUPAC Name 6-methoxy-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
Standard InChI Key KZHGPDSVHSDCMX-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)N
Appearance Powder
Boiling Point 464 °F at 760 mm Hg (decomposes) (NTP, 1992)
Melting Point 329 to 333 °F (NTP, 1992)
166.0 °C

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